molecular formula C14H14O5 B14691013 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-

Cat. No.: B14691013
M. Wt: 262.26 g/mol
InChI Key: GDQRKKVFSWCOPX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is an organic compound with a molecular formula of C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 7, and 8 positions. This step often involves the use of methanol and a catalyst such as sulfuric acid.

    Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using carbon dioxide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methoxylation: Large quantities of naphthalene are methoxylated using industrial reactors.

    Efficient Carboxylation: The methoxylated product is then carboxylated using optimized reaction conditions to ensure high yield and purity.

    Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Produces quinones or carboxylated derivatives.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in the formation of new functionalized naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less versatile in certain chemical reactions.

    4,7,8-Trimethoxynaphthalene: Lacks the carboxylic acid group, limiting its applications in carboxylation reactions.

Uniqueness

2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is unique due to the presence of both methoxy and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4,7,8-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-17-11-5-4-9-10(13(11)19-3)6-8(14(15)16)7-12(9)18-2/h4-7H,1-3H3,(H,15,16)

InChI Key

GDQRKKVFSWCOPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)OC)OC

Origin of Product

United States

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